6-chloro-N-hydroxypicolinimidamide
Description
6-Chloro-N-hydroxypicolinimidamide (CAS: 468068-39-5) is a pyridine derivative characterized by a chloro substituent at the 6-position and a hydroxylamidine functional group attached to the pyridine ring. This compound is structurally classified as a picolinimidamide, a subclass of pyridine derivatives known for their utility in medicinal chemistry and materials science.
The hydroxylamidine group (-NH-OH) confers unique reactivity, enabling participation in hydrogen bonding and coordination chemistry, which distinguishes it from other chloro-substituted pyridine derivatives.
Properties
Molecular Formula |
C6H6ClN3O |
|---|---|
Molecular Weight |
171.58 g/mol |
IUPAC Name |
6-chloro-N'-hydroxypyridine-2-carboximidamide |
InChI |
InChI=1S/C6H6ClN3O/c7-5-3-1-2-4(9-5)6(8)10-11/h1-3,11H,(H2,8,10) |
InChI Key |
UIUWXCOGAIVVMN-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=NC(=C1)Cl)/C(=N/O)/N |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)C(=NO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (z)-6-chloro-n’-hydroxypyridine-2-carboximidamide typically involves the chlorination of pyridine derivatives followed by the introduction of the carboximidamide group. One common method includes the reaction of 6-chloropyridine-2-carboxylic acid with hydroxylamine under controlled conditions to form the desired compound. The reaction is usually carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of (z)-6-chloro-n’-hydroxypyridine-2-carboximidamide often involves large-scale chlorination processes followed by the introduction of the hydroxylamine group. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(z)-6-chloro-n’-hydroxypyridine-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amine derivatives.
Scientific Research Applications
(z)-6-chloro-n’-hydroxypyridine-2-carboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (z)-6-chloro-n’-hydroxypyridine-2-carboximidamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Key Compounds:
Analysis :
- Substituent Position : The 6-chloro substitution in the target compound contrasts with 4-chloro derivatives (e.g., 4-Chloro-N-phenylpicolinamide), which may alter electronic distribution and binding affinity in biological targets.
- Functional Groups: The hydroxylamidine group in 6-chloro-N-hydroxypicolinimidamide distinguishes it from analogs with methoxy (e.g., 6-Chloro-N-methoxy-N-methyl-5-pivalamidopicolinamide) or pivalamido groups.
Imidamide Derivatives with Varied Substituents
Key Compounds:
Analysis :
- Electron-Withdrawing Effects : Trifluoromethyl (-CF₃) substituents (e.g., 3-(Trifluoromethyl)picolinimidamide) enhance electrophilicity, whereas the 6-chloro group in the target compound offers moderate electron withdrawal.
Chloro-Aromatic Compounds Beyond Pyridine Scaffolds
Example: 3-Chloro-N-phenyl-phthalimide
- Structure : A phthalimide ring with 3-chloro and N-phenyl groups.
- Applications: Used as a monomer for polyimide synthesis, emphasizing its role in polymer chemistry .
- Comparison : Unlike 6-chloro-N-hydroxypicolinimidamide, this compound lacks a reactive hydroxylamidine group, limiting its utility in metal coordination or nucleophilic reactions.
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